An In-depth Technical Guide on the Natural Sources of trans-4,5-Epoxy-2E-decenal
An In-depth Technical Guide on the Natural Sources of trans-4,5-Epoxy-2E-decenal
A Note on the Target Compound: The request specified trans-4,5-Epoxy-2E,7Z-decadienal. However, an extensive search of the scientific literature did not yield any information on the natural occurrence, biosynthesis, or analysis of this specific isomer. It is highly probable that the intended compound of interest is the well-documented and structurally similar lipid peroxidation product, trans-4,5-Epoxy-2E-decenal . This guide will, therefore, focus on this latter compound, which is of significant interest in the fields of food science, sensory perception, and biomarker research.
This technical guide provides a comprehensive overview of the natural sources, biosynthesis, and analytical methodologies for trans-4,5-Epoxy-2E-decenal, tailored for researchers, scientists, and drug development professionals.
Natural Occurrence and Significance
trans-4,5-Epoxy-2E-decenal is an oxygenated α,β-unsaturated aldehyde primarily formed from the autoxidation of polyunsaturated fatty acids, such as linoleic acid and arachidonic acid. It is a potent aroma compound with a characteristic metallic odor, detectable by humans at exceptionally low concentrations.
Key Natural Sources:
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Mammalian Blood: This compound is a key contributor to the metallic odor of mammalian blood.[1][2] Its presence is utilized by predators to locate prey.[2]
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Cooked Meat: It is a significant component of the aroma profile of cooked beef and mutton, contributing to what is often described as a "warmed-over" flavor in refrigerated leftovers.[1]
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Food Products: trans-4,5-Epoxy-2E-decenal can be formed during the heating of fats and oils containing linoleic acid, such as in baking and frying.[1][3] It has also been detected in various other food items, including breakfast cereals and tortilla chips.[4]
The biological significance of trans-4,5-Epoxy-2E-decenal extends beyond its sensory properties. As a reactive aldehyde, it can interact with biological molecules, including proteins and DNA, leading to potential genotoxicity.[1][5]
Quantitative Data
The concentration of trans-4,5-Epoxy-2E-decenal in natural sources is typically very low, often in the parts-per-billion (ppb) to parts-per-trillion (ppt) range. Its extremely low odor threshold means that even minute quantities can have a significant sensory impact.
| Natural Source | Reported Concentration/Detection Threshold | Reference(s) |
| Human Sensory Detection in Air | 1.5 pg/L | |
| Human Sensory Detection in Water | 15 ng/L | |
| Human Sensory Detection in Oil | 1.3 µg/L | |
| Mammalian Blood | Not explicitly quantified in available literature, but its potent odor suggests trace amounts. | [2] |
| Cooked Meats (Beef, Mutton) | Contributes to "warmed-over" flavor; specific concentrations are variable and depend on cooking and storage conditions. | [6] |
Biosynthesis: The Lipid Peroxidation Pathway
trans-4,5-Epoxy-2E-decenal is not biosynthesized through a specific, enzyme-catalyzed pathway in the traditional sense. Instead, it is a product of the non-enzymatic, free-radical-mediated autoxidation of polyunsaturated fatty acids. The primary precursors are linoleic acid and arachidonic acid.[1]
The formation cascade involves the following key steps:
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Initiation: Abstraction of a hydrogen atom from a bis-allylic position of the fatty acid, forming a lipid radical.
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Propagation: The lipid radical reacts with molecular oxygen to form a peroxyl radical. This radical can then abstract a hydrogen from another fatty acid molecule, propagating the chain reaction and forming a lipid hydroperoxide.
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Formation of Key Intermediates: For linoleic acid, the key intermediates are 9-hydroperoxy-10,12-octadecadienoic acid (9-HPODE) and 13-hydroperoxy-9,11-octadecadienoic acid (13-HPODE).[1]
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Decomposition: These hydroperoxides are unstable and undergo further reactions, including cleavage of the carbon chain, to form a variety of volatile and non-volatile products, including trans-4,5-Epoxy-2E-decenal.[1] Recent research suggests that (E,E)-2,4-decadienal can be oxidized to form trans-4,5-epoxy-(E)-2-decenal.[7]
Figure 1: Simplified lipid peroxidation pathway leading to the formation of trans-4,5-Epoxy-2E-decenal.
Experimental Protocols
The analysis of trans-4,5-Epoxy-2E-decenal in biological and food matrices is challenging due to its high volatility and low concentration. The following protocols outline established methods for its extraction and quantification.
Extraction from Biological and Food Matrices: Headspace Solid-Phase Microextraction (HS-SPME)
HS-SPME is a solvent-free, sensitive, and widely used technique for the extraction of volatile and semi-volatile compounds from various matrices.[8][9][10]
Materials:
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SPME fiber assembly (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS)
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Headspace vials (e.g., 20 mL) with PTFE/silicone septa
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Gas chromatograph-mass spectrometer (GC-MS)
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Heating block or water bath with agitation
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Internal standard (e.g., deuterated trans-4,5-Epoxy-2E-decenal for isotope dilution)
Procedure:
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Sample Preparation:
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For blood samples: Place a small, precise amount of the sample (e.g., 0.1 g) into a headspace vial.[9] An internal standard solution is added. To enhance the release of volatiles, a salting-out agent (e.g., NaCl) can be added.
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For meat samples: Homogenize the cooked meat sample. Place a known weight of the homogenate into a headspace vial with an internal standard.
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-
Incubation and Extraction:
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Seal the vial and place it in a heating block or water bath. Equilibrate the sample at a controlled temperature (e.g., 50-60°C) for a specific duration (e.g., 15-30 minutes) with constant agitation to facilitate the release of volatile compounds into the headspace.[11]
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Expose the SPME fiber to the headspace of the vial for a defined period (e.g., 30 minutes) to adsorb the analytes.[11]
-
-
Desorption and Analysis:
-
Retract the fiber and insert it into the heated injection port of the GC-MS.
-
Thermally desorb the analytes from the fiber onto the GC column.
-
Analyze the compounds using a suitable GC temperature program and MS detection.
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References
- 1. trans-4,5-Epoxy-(E)-2-decenal - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. trans-4,5-Epoxy-2(E)-decenal | 134454-31-2 | FT171968 [biosynth.com]
- 4. Showing Compound 4,5-Epoxy-2-decenal (FDB013738) - FooDB [foodb.ca]
- 5. 4,5-Epoxy-2(E)-decenal-induced formation of 1,N(6)-etheno-2'-deoxyadenosine and 1,N(2)-etheno-2'-deoxyguanosine adducts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. epoxy-2-decenal [thegoodscentscompany.com]
- 7. Formation of Furan from Linoleic Acid Thermal Oxidation: (E,E)-2,4-Decadienal as a Critical Intermediate Product - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. shimadzu.com [shimadzu.com]
- 9. academic.oup.com [academic.oup.com]
- 10. researchgate.net [researchgate.net]
- 11. Multi-Component Profiling of Trace Volatiles in Blood by Gas Chromatography/Mass Spectrometry with Dynamic Headspace Extraction - PMC [pmc.ncbi.nlm.nih.gov]
